molecular formula C12H17N3O4S2 B3005202 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034468-35-2

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3005202
CAS No.: 2034468-35-2
M. Wt: 331.41
InChI Key: ZTSBARBLBCUYKN-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O4S2 and its molecular weight is 331.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 293.35 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

PropertyValue
SolubilitySoluble in DMSO and water
Melting PointNot specified
Log PNot determined

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Studies indicate that the compound may exhibit selective COX-2 inhibition, leading to reduced inflammation and pain relief .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide moiety may contribute to this effect by interfering with bacterial folate synthesis .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .

Anti-inflammatory Studies

In a study evaluating the anti-inflammatory effects of similar pyrazole derivatives, compounds were tested using the carrageenan-induced rat paw edema model. Results showed significant reductions in edema compared to control groups, indicating strong anti-inflammatory properties .

Antimicrobial Activity

A series of synthesized pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, supporting the potential use of these compounds in treating bacterial infections .

Anticancer Evaluation

In vitro studies on cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Additionally, it was found to inhibit proliferation in several cancer types, including breast and lung cancer cells .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityAnticancer Activity
This compoundModerateEffectiveHigh
PhenylbutazoneHighModerateLow
AminopyrineHighLowModerate

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSBARBLBCUYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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